molecular formula C6H11F2N B13325516 (S)-3-Fluoro-3-(fluoromethyl)piperidine

(S)-3-Fluoro-3-(fluoromethyl)piperidine

Cat. No.: B13325516
M. Wt: 135.15 g/mol
InChI Key: ZKCYPDZFKVYPNF-ZCFIWIBFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Fluoro-3-(fluoromethyl)piperidine typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the fluorination of piperidine derivatives using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of fluorinated piperidines can involve continuous flow reactions, which offer better control over reaction conditions and scalability. For example, the use of Grignard reagents in a continuous flow setup can efficiently produce enantioenriched α-substituted piperidines .

Chemical Reactions Analysis

Types of Reactions

(S)-3-Fluoro-3-(fluoromethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield piperidine N-oxides, while reduction can produce fully saturated piperidines .

Scientific Research Applications

(S)-3-Fluoro-3-(fluoromethyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-3-Fluoro-3-(fluoromethyl)piperidine involves its interaction with specific molecular targetsFor example, fluorinated piperidines can inhibit enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Fluoro-3-(fluoromethyl)piperidine is unique due to the specific positioning of the fluorine atoms, which can significantly influence its conformational preferences and reactivity. This makes it a valuable compound in the design of new pharmaceuticals and materials .

Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

(3S)-3-fluoro-3-(fluoromethyl)piperidine

InChI

InChI=1S/C6H11F2N/c7-4-6(8)2-1-3-9-5-6/h9H,1-5H2/t6-/m1/s1

InChI Key

ZKCYPDZFKVYPNF-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@](CNC1)(CF)F

Canonical SMILES

C1CC(CNC1)(CF)F

Origin of Product

United States

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